molecular formula C8H16Cl2N2O2 B1486096 Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride CAS No. 2204054-14-6

Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride

Cat. No. B1486096
CAS RN: 2204054-14-6
M. Wt: 243.13 g/mol
InChI Key: FMUDBHLCQHWZAB-UHFFFAOYSA-N
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Description

“Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1417789-50-4 . It has a molecular weight of 199.12 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.12 .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c1-12-7(11)8-4-9-2-6(8)3-10-5-8;;/h6,9-10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUDBHLCQHWZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride
Reactant of Route 2
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride
Reactant of Route 3
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride
Reactant of Route 4
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride
Reactant of Route 5
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride
Reactant of Route 6
Methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate dihydrochloride

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